molecular formula C12H13N3O2S B2792479 N-(2-Oxothiolan-3-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide CAS No. 2415463-46-4

N-(2-Oxothiolan-3-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide

Cat. No. B2792479
CAS RN: 2415463-46-4
M. Wt: 263.32
InChI Key: HNIRALHJOFBULZ-UHFFFAOYSA-N
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Description

N-(2-Oxothiolan-3-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide , often referred to as pyridazine-3-carboxamide , is a heterocyclic compound with a unique molecular structure. It combines elements of both pyridazine and carboxamide moieties. The pyridazine ring confers specific physicochemical properties that make it intriguing for drug design and development .


Molecular Structure Analysis

The molecular structure of pyridazine-3-carboxamide consists of a pyridazine ring fused with a cyclopenta[c]pyridazine moiety. The presence of the carboxamide group adds polarity and hydrogen-bonding potential. The arrangement of atoms and functional groups significantly influences its interactions with biological targets .


Chemical Reactions Analysis

  • Hydrogen Bonding : The dual hydrogen-bonding capacity of the carboxamide group plays a crucial role in molecular recognition and binding to biological receptors .

Physical And Chemical Properties Analysis

  • Melting Point : Determining the melting point aids in assessing its stability and crystallinity .

Mechanism of Action

The precise mechanism of action for pyridazine-3-carboxamide depends on its intended therapeutic target. Researchers have explored its potential as an inhibitor, modulator, or activator of specific proteins or enzymes. Investigating its interactions with relevant biomolecules is essential to understand its pharmacological effects .

Safety and Hazards

  • Cardiac Effects : Interaction with the hERG potassium channel should be investigated to avoid potential cardiac risks .

Future Directions

  • Structure-Activity Relationship (SAR) : Systematically modify the structure to optimize pharmacological properties .

properties

IUPAC Name

N-(2-oxothiolan-3-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c16-11(13-9-4-5-18-12(9)17)10-6-7-2-1-3-8(7)14-15-10/h6,9H,1-5H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIRALHJOFBULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)C(=O)NC3CCSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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